molecular formula C9H13F3N2O B13342321 (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Cat. No.: B13342321
M. Wt: 222.21 g/mol
InChI Key: IDYIWJFJVIWGQB-UHFFFAOYSA-N
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Description

(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of an isobutyl group, a trifluoromethyl group, and a hydroxymethyl group attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with isobutyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxymethyl group can participate in hydrogen bonding interactions with target proteins, influencing their activity. The isobutyl group can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid
  • 1-isobutyl-3-trifluoromethyl-1H-pyrazole

Uniqueness

Compared to similar compounds, (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol possesses a unique combination of functional groups that confer distinct chemical and physical properties

Properties

IUPAC Name

[1-(2-methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O/c1-6(2)3-14-4-7(5-15)8(13-14)9(10,11)12/h4,6,15H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYIWJFJVIWGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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